molecular formula C15H14ClNO2S B14079687 2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide CAS No. 90280-12-9

2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide

Cat. No.: B14079687
CAS No.: 90280-12-9
M. Wt: 307.8 g/mol
InChI Key: FIGLGVNEBPKAKG-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a sulfinyl group attached to an acetamide moiety, with a 4-chlorophenyl and phenyl group attached to the methanesulfinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with phenylmagnesium bromide to form the corresponding sulfoxide. The final step involves the reaction of the sulfoxide with acetamide under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfinyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methanesulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide
  • Methanesulfonyl chloride
  • 4-chloro Modafinil

Uniqueness

2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

90280-12-9

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)-phenylmethyl]sulfinylacetamide

InChI

InChI=1S/C15H14ClNO2S/c16-13-8-6-12(7-9-13)15(20(19)10-14(17)18)11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,17,18)

InChI Key

FIGLGVNEBPKAKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)S(=O)CC(=O)N

Origin of Product

United States

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